molecular formula C19H13FO4 B5545003 3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B5545003
M. Wt: 324.3 g/mol
InChI Key: PCCFCGUEHHGMPA-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one, also known as FMFC, is a synthetic compound that belongs to the class of furanochromones. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Fluorescence Sensing in Protic Environments

One interesting application of compounds structurally similar to 3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is in the development of environment-sensitive fluorophores. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits significant fluorescence in protic solvents, such as methanol, while being almost nonfluorescent in aprotic solvents like n-hexane. This property makes it applicable in creating fluorogenic sensors with "off-on" fluorescence capabilities, particularly useful in biological and environmental sensing applications (Uchiyama et al., 2006).

Novel Flavonoid Identification and Potential Therapeutic Applications

The phytochemical examination of Millettia ovalifolia's bark led to the identification of a novel flavonoid and other compounds with significant inhibition properties against the cytosolic form of bovine carbonic anhydrase-II. This flavonoid demonstrates potential as a pharmacophore for treating various disorders, indicating the broader implications of studying such compounds for drug discovery (Rahman et al., 2015).

Fluorescent Dye Development

Research into the synthesis of new organic fluorophores, such as (1Z)-3-(alkylimino)-1-[(chromone-3-yl)methylene]-1,3-dihydro-9H-furo[3,4-b]chromen-9-one, has led to compounds that exhibit strong blue emission in solutions. These reactions involve cycloaddition and electrophilic aromatic substitution, showcasing the utility of such compounds in developing novel fluorescent dyes for various applications, including materials science and bioimaging (Teimouri, 2011).

Advanced Synthesis Techniques

The synthesis of complex molecules often involves multifaceted reactions. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrates the nuanced approaches required to create highly specific compounds with potential applications in material science and pharmaceuticals. Such studies underscore the importance of innovative synthetic routes for the advancement of chemical sciences (Pimenova et al., 2003).

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4/c1-10-5-19(21)24-18-8-17-13(7-12(10)18)14(9-23-17)11-3-4-16(22-2)15(20)6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFCGUEHHGMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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